2-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
CAS No.: 1417628-73-9
Cat. No.: VC3012530
Molecular Formula: C11H17BN2O4S
Molecular Weight: 284.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1417628-73-9 |
|---|---|
| Molecular Formula | C11H17BN2O4S |
| Molecular Weight | 284.14 g/mol |
| IUPAC Name | 2-methylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
| Standard InChI | InChI=1S/C11H17BN2O4S/c1-10(2)11(3,4)18-12(17-10)8-6-13-9(14-7-8)19(5,15)16/h6-7H,1-5H3 |
| Standard InChI Key | YAXBYBLHCBWEBF-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)S(=O)(=O)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)S(=O)(=O)C |
Introduction
Chemical Structure and Properties
Structural Characterization
2-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine features a pyrimidine heterocyclic core with two key functional groups: a methylsulfonyl group at the 2-position and a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) moiety at the 5-position. The methylsulfonyl group enhances water solubility and may influence pharmacokinetic properties, while the pinacol boronic ester enables participation in various synthetic transformations, particularly cross-coupling reactions. The compound's structure exhibits an interesting electronic distribution due to the electron-withdrawing methylsulfonyl group juxtaposed with the pyrimidine nitrogen atoms, creating a complex electronic environment that influences its reactivity patterns in various chemical transformations.
Physical and Chemical Properties
The compound is characterized by the following key properties, which are essential for understanding its behavior in chemical reactions and its potential applications:
| Property | Value |
|---|---|
| CAS Registry Number | 1417628-73-9 |
| Molecular Formula | C11H17BN2O4S |
| Molecular Weight | 284.14 g/mol |
| Physical State (20°C) | Solid |
| Standard InChI | InChI=1S/C11H17BN2O4S/c1-10(2)11(3,4)18-12(17-10)8-6-13-9(14-7-8)19(5,15)16 |
| Standard InChIKey | YAXBYBLHCBWEBF-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)S(=O)(=O)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)S(=O)(=O)C |
Table 1: Physical and Chemical Properties of 2-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
The molecule's structure facilitates specific chemical interactions in various reaction environments. The boron atom in the dioxaborolane moiety is particularly important as it serves as a reactive center for cross-coupling reactions, while the methylsulfonyl group influences the electron distribution within the pyrimidine ring. The combination of these functional groups creates unique reactivity patterns that are valuable in organic synthesis.
Spectroscopic Properties
Based on the compound's structural features, predicted collision cross-section data provides insights into its behavior in mass spectrometry analyses:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 285.10750 | 159.5 |
| [M+Na]+ | 307.08944 | 170.8 |
| [M+NH4]+ | 302.13404 | 168.2 |
| [M+K]+ | 323.06338 | 164.0 |
| [M-H]- | 283.09294 | 162.3 |
| [M+Na-2H]- | 305.07489 | 166.2 |
| [M]+ | 284.09967 | 162.7 |
| [M]- | 284.10077 | 162.7 |
Table 2: Predicted Collision Cross Section Data for Various Ionic Species
These collision cross-section values are valuable for analytical chemists working with this compound, particularly when employing ion mobility mass spectrometry techniques for identification and characterization purposes.
Synthesis Methodologies
Reaction Considerations
The synthesis requires careful control of reaction conditions, including:
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Selection of appropriate solvents (typically aprotic solvents like dioxane, THF, or DMF)
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Temperature management (typically 80-110°C)
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Addition of suitable bases (such as potassium acetate or potassium carbonate)
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Catalyst loading optimization
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Reaction time monitoring to minimize side product formation
These parameters significantly influence both the yield and purity of the final product, making synthetic optimization a critical consideration for researchers working with this compound.
Applications in Organic Synthesis
Pharmaceutical Applications
| Compound | CAS No. | Structural Differences | Key Applications |
|---|---|---|---|
| 2-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | 1417628-73-9 | Reference compound | Cross-coupling reactions, pharmaceutical intermediates |
| 4-Methoxy-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | Not specified | Additional methoxy group at 4-position | Enhanced electronics for selective coupling |
| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | 321724-19-0 | Lacks methylsulfonyl group | Simpler cross-coupling substrate |
| 3-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 1206641-26-0 | Pyridine instead of pyrimidine core | Alternative heterocycle for diverse scaffolds |
Table 3: Comparison of Structurally Related Boronic Ester Derivatives
This comparative analysis demonstrates how subtle structural modifications can influence the reactivity and potential applications of these compounds in synthetic organic chemistry.
Research Findings and Applications
Synthetic Organic Chemistry
The versatility of 2-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine as a synthetic building block extends beyond simple cross-coupling reactions. Researchers have explored various applications of this and similar compounds in complex molecule synthesis.
The pinacol boronic ester functionality allows for selective transformations beyond standard Suzuki coupling, including:
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Chan-Lam coupling with amines or alcohols
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Oxidation to hydroxyl groups
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Conversion to other functional groups via boronate intermediates
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Potential applications in multicomponent reactions
These transformations enable the construction of complex molecular architectures with the pyrimidine scaffold as a key structural element.
Pharmaceutical Research Applications
Recent studies have highlighted the importance of boron-containing heterocycles in pharmaceutical research. While specific biological activity data for 2-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine itself is limited in the available sources, research on related compounds suggests potential applications in drug discovery.
For instance, examination of various kinase inhibitor profiles indicates that compounds containing borylated heterocycles, particularly those with pyrimidine or pyridine cores, can exhibit interesting biological activity profiles . The search results mention testing of related compounds against various kinases including CDK families, MAP kinases, and other important drug targets.
Analytical Characterization Methods
Analytical characterization of 2-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically employs several complementary techniques:
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NMR spectroscopy (¹H, ¹³C, and ¹¹B NMR) for structural confirmation
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Mass spectrometry for molecular weight verification
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Infrared spectroscopy for functional group identification
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X-ray crystallography (when applicable) for definitive structural determination
These analytical approaches are essential for confirming the identity and purity of the compound before its application in further synthetic procedures or biological testing.
| Hazard Statement | Percentage of Notifications | Description |
|---|---|---|
| H301 | 50% | Toxic if swallowed |
| H302 | 50% | Harmful if swallowed |
| H315 | 50% | Causes skin irritation |
| H319 | 50% | Causes serious eye irritation |
| H335 | 50% | May cause respiratory irritation |
Table 4: GHS Hazard Classification
The compound is also associated with various precautionary statements (P-codes) including P261, P264, P270, P271, P280, and others, which provide guidance on safe handling practices.
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